(E)-3-(furan-2-yl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acrylamide
Description
“(E)-3-(furan-2-yl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acrylamide” is an acrylamide derivative featuring a furan-2-yl group conjugated to an acrylamide backbone and a 3-((4-phenylpiperazin-1-yl)sulfonyl)propyl substituent. The furan ring contributes π-electron density, while the sulfonamide-linked phenylpiperazine moiety may enhance solubility and modulate receptor interactions.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c24-20(10-9-19-8-4-16-27-19)21-11-5-17-28(25,26)23-14-12-22(13-15-23)18-6-2-1-3-7-18/h1-4,6-10,16H,5,11-15,17H2,(H,21,24)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZXFRYEKQOVLK-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-2-yl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acrylamide is a compound of increasing interest in medicinal chemistry, particularly for its potential applications in antiviral therapies and as a modulator of nicotinic acetylcholine receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H25N3O4S
- Molecular Weight : 403.5 g/mol
- IUPAC Name : (E)-3-(furan-2-yl)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]prop-2-enamide
The compound exhibits significant interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. Research indicates that it acts as a positive allosteric modulator , enhancing receptor activity, which is crucial for mediating neurotransmission related to anxiety and depression.
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against coronaviruses. Its unique structure allows it to target viral replication processes effectively. Preliminary findings suggest that it could inhibit viral entry or replication, making it a candidate for further development in antiviral drug discovery.
Anxiolytic Effects
Research has shown that related compounds, such as 3-furan-2-yl-N-p-tolyl-acrylamide, demonstrate anxiolytic-like activity in animal models. These studies indicate that modulation of α7 nAChRs plays a pivotal role in reducing anxiety-like behaviors. The anxiolytic effects were observed at doses as low as 0.5 mg/kg, with increased efficacy noted after chronic treatment .
Case Studies
-
Study on Nicotinic Receptor Modulation :
- Objective : To evaluate the anxiolytic effects of 3-furan-2-yl-N-p-tolyl-acrylamide.
- Methodology : Mice were subjected to elevated plus maze and novelty suppressed feeding tests.
- Findings : The compound induced significant anxiolytic-like behavior, particularly after chronic administration, suggesting its potential therapeutic use in anxiety disorders .
-
Antiviral Activity Assessment :
- Objective : To assess the effectiveness of (E)-3-(furan-2-yl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acrylamide against coronaviruses.
- Methodology : In vitro assays were conducted to evaluate viral replication.
- Findings : The compound showed promising results in inhibiting viral replication, warranting further investigation into its mechanism and efficacy.
Research Findings Summary Table
Comparison with Similar Compounds
Heterocyclic Modifications
- (E)-3-(furan-2-yl)-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]prop-2-enamide (): Key differences: Replaces the phenylpiperazine-sulfonylpropyl group with a benzothiazole-sulfamoyl moiety. This could alter selectivity in receptor binding.
- (E)-N-(3-(methyl(nitroso)amino)propyl)-3-(thiophen-2-yl)acrylamide (): Key differences: Substitutes furan with thiophene and introduces a nitroso group.
Aromatic and Electronic Modifications
- (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012, ): Key differences: Features a nitro group (electron-withdrawing) and p-tolyl group (electron-donating).
(Z)-2-[(E)-3-(4-methoxyphenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide (4412, ) :
- Key differences : Includes a methoxyphenyl group (electron-donating) and pyridinyl ring.
- Impact : The methoxy group improves solubility, and the pyridine nitrogen may facilitate hydrogen bonding or metal coordination.
Physicochemical Properties
†Calculated based on formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
